molecular formula C10H12N4OS2 B493546 N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide CAS No. 724740-42-5

N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B493546
CAS No.: 724740-42-5
M. Wt: 268.4g/mol
InChI Key: LPZPKKLZKBRSHB-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound featuring a triazole ring and a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer activity by binding to the active site of enzymes .

Mode of Action

It is known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity and leading to the observed biological effects.

Biochemical Pathways

Compounds with similar structures have been reported to have antimicrobial activities , suggesting that they may interfere with essential biochemical pathways in microorganisms.

Result of Action

Compounds with similar structures have been reported to exhibit antimicrobial activities , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethyl group at the 4-position.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction where the thiophene-2-carboxylic acid chloride reacts with the triazole derivative.

    Final Assembly: The final compound is obtained by coupling the intermediate triazole-thiophene derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced at the carboxamide group to form corresponding amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the field of antimicrobial and anticancer agents.

Medicine

Medically, this compound is investigated for its therapeutic potential. Its ability to inhibit specific enzymes or receptors can lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-mercapto-4H-1,2,4-triazole: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene-2-carboxamide: Lacks the triazole ring, reducing its potential for biological activity.

    N-[(4-phenyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide: Similar structure but with a phenyl group instead of an ethyl group, which can alter its reactivity and biological properties.

Uniqueness

N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide is unique due to the combination of the triazole and thiophene rings, which confer distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in its structure enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS2/c1-2-14-8(12-13-10(14)16)6-11-9(15)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZPKKLZKBRSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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